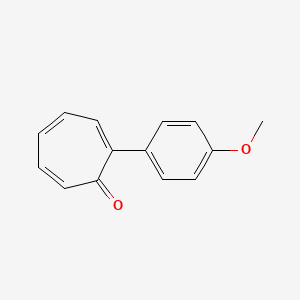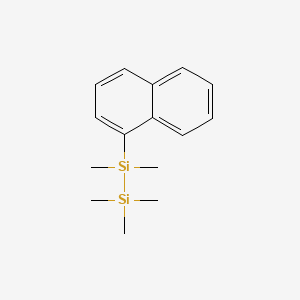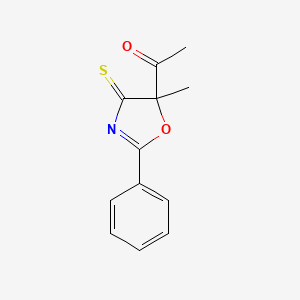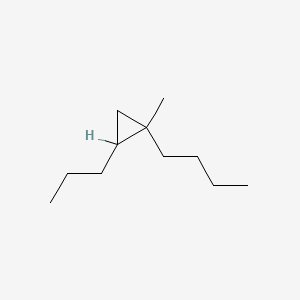
1-Butyl-1-methyl-2-propylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-1-methyl-2-propylcyclopropane is an organic compound with the molecular formula C11H22 It is a cyclopropane derivative, characterized by a three-membered carbon ring with butyl, methyl, and propyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butyl-1-methyl-2-propylcyclopropane can be synthesized through the reaction of alkenes with carbenes or carbenoid reagents. One common method involves the use of the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to generate a carbenoid intermediate that subsequently reacts with an alkene to form the cyclopropane ring .
Industrial Production Methods: Industrial production of cyclopropane derivatives often involves similar carbene or carbenoid chemistry, scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and pressures to ensure the stability of the highly strained cyclopropane ring.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butyl-1-methyl-2-propylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyclopropane ring into more stable alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropane ring, making it more reactive for further chemical transformations.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated cyclopropanes.
Applications De Recherche Scientifique
1-Butyl-1-methyl-2-propylcyclopropane has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of cyclopropane derivatives.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific structural features.
Industry: Utilized in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 1-Butyl-1-methyl-2-propylcyclopropane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Cyclopropane: The simplest cyclopropane derivative, used as a reference compound.
1-Methyl-2-propylcyclopropane: A similar compound with a different substitution pattern.
Cyclopropane, 1-methyl-2-propyl-, trans-: A stereoisomer with different spatial arrangement of substituents.
Uniqueness: 1-Butyl-1-methyl-2-propylcyclopropane is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of butyl, methyl, and propyl groups provides a distinct steric and electronic environment, making it a valuable compound for studying structure-activity relationships in cyclopropane derivatives.
Propriétés
Numéro CAS |
41977-34-8 |
|---|---|
Formule moléculaire |
C11H22 |
Poids moléculaire |
154.29 g/mol |
Nom IUPAC |
1-butyl-1-methyl-2-propylcyclopropane |
InChI |
InChI=1S/C11H22/c1-4-6-8-11(3)9-10(11)7-5-2/h10H,4-9H2,1-3H3 |
Clé InChI |
ACUGRDGEWGHXLZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(CC1CCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


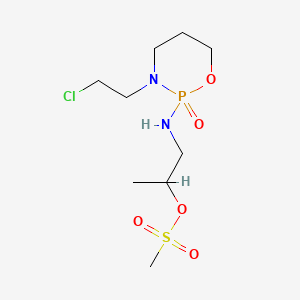

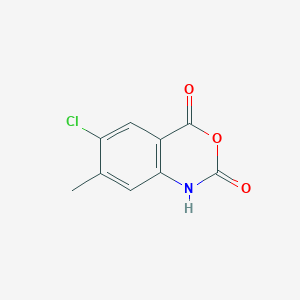
![3-[4-(Hexadecyloxy)phenyl]prop-2-enoic acid](/img/structure/B14660231.png)
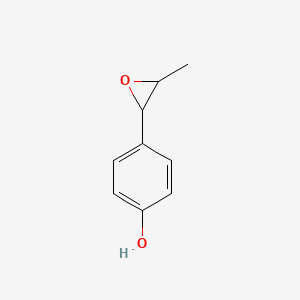


![4-Methyl-7,8,9,10,11,12-hexahydrobenzo[10]annulen-5(6H)-one](/img/structure/B14660252.png)

![4,6-Di-tert-butyl[1,1'-biphenyl]-2,3-dione](/img/structure/B14660259.png)
![1-[Acetyl(methyl)amino]penta-1,3-dien-3-yl acetate](/img/structure/B14660270.png)
